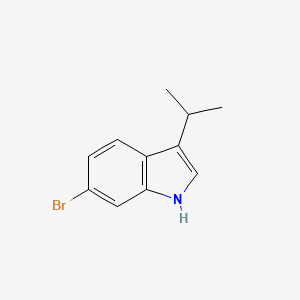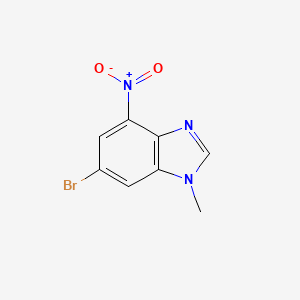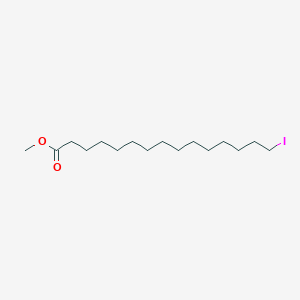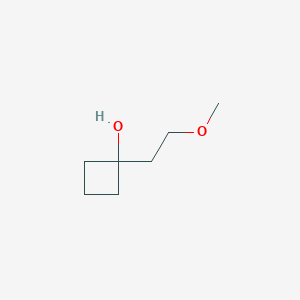![molecular formula C6H9F2N B15123255 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-azabicyclo[211]hexane is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods: Industrial production of this compound is still under exploration due to the technical challenges associated with its synthesis. The use of photochemistry and the need for specialized equipment make large-scale production difficult. advancements in difluoromethylation processes and the development of new reagents may streamline industrial production in the future .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azabicyclo structure provides rigidity and conformational stability, which can affect the compound’s binding to targets and its overall pharmacokinetic properties .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: This compound shares a similar bicyclic structure but contains an oxabicyclo moiety instead of an azabicyclo moiety.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are saturated bioisosteres of ortho-substituted benzene and have been synthesized and characterized for their biological activities.
Uniqueness: 1-(Difluoromethyl)-2-azabicyclo[211]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclo structure
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9F2N/c7-5(8)6-1-4(2-6)3-9-6/h4-5,9H,1-3H2 |
InChI Key |
LYEBDOQCTRDNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
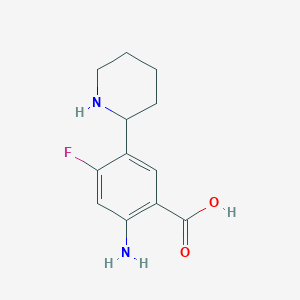
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
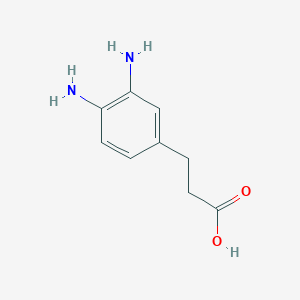
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
